![molecular formula C14H10O3 B5609630 2-(2-furyl)-6-methyl-4H-chromen-4-one](/img/structure/B5609630.png)
2-(2-furyl)-6-methyl-4H-chromen-4-one
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Overview
Description
Synthesis Analysis
The synthesis of coumarin derivatives, including those with a furyl group, often involves strategies such as the Suzuki-Miyaura coupling. This method was utilized in the synthesis of 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one, a compound with antileishmanial activity, showcasing the versatility of coumarin synthesis techniques for functionalizing the coumarin core with furyl groups (B. Schmidt et al., 2012). Novel synthetic methods have also been developed for the creation of biologically intriguing structures from coumarins, demonstrating the compound's broad applicability in biomedical research (Zhengquan Zhou et al., 2013).
Molecular Structure Analysis
The determination of crystal structures of coumarin derivatives, including those substituted with furyl groups, provides insights into their molecular configurations and potential interactions. The crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, for example, reveals the compound's ability to form linear chains via π-π stacking, indicative of the structural versatility and potential for intermolecular interactions of coumarin derivatives (I. Manolov et al., 2012).
Chemical Reactions and Properties
Coumarin derivatives, including 2-(2-furyl)-6-methyl-4H-chromen-4-one, are subjects of various chemical reactions, demonstrating their reactivity and functional utility. For instance, furyl coumarins have been shown to react with molybdenum(VI) to form complexes, highlighting their potential as analytical reagents for metal detection (R. Dass & J. R. Mehta, 1993).
Physical Properties Analysis
The physical properties of coumarin derivatives can be influenced by their molecular structure and the nature of their substituents. Studies on compounds like 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) have shown sensitivity to solvent polarity, indicating the impact of molecular features on their physical characteristics (D. Elenkova et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(furan-2-yl)-6-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-9-4-5-12-10(7-9)11(15)8-14(17-12)13-3-2-6-16-13/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGGZHDGXCLLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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